4-(4-Bromophenyl)piperidin-2-one
Overview
Description
“4-(4-Bromophenyl)piperidin-2-one” is a chemical compound with the molecular formula C11H12BrNO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of piperidine derivatives, including “4-(4-Bromophenyl)piperidin-2-one”, has been a subject of research in the pharmaceutical industry . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “4-(4-Bromophenyl)piperidin-2-one” includes a piperidin-2-one ring attached to a bromophenyl group . The average mass of the molecule is 240.140 Da, and the monoisotopic mass is 239.030960 Da .Chemical Reactions Analysis
Piperidine derivatives, including “4-(4-Bromophenyl)piperidin-2-one”, are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Anti-Alzheimer Agent
4-(4-Bromophenyl)piperidin-2-one derivatives have been synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease (AD) . Among all the analogues, AB11 and AB14 showed the best activity against acetylcholinesterase (AChE) with IC50 = 0.029 M and 0.038 M, respectively . Both compounds also acted as a good antioxidant agent .
Antioxidant Agent
The compounds also acted as a good antioxidant agent (IC50 = 26.38 M for AB11 and 23.99 M for AB14), while AB11 is the only molecule that displayed moderate inhibition of amyloid beta (A) .
Inhibition of Monoamine Oxidase-B (MAO-B)
AB11 and AB14 were found selective against monoamine oxidase-B (MAO-B) with IC50 values of 866 M and 763 M, respectively . AB10, AB17, and AB70 exhibited activity against both MAO-A and MAO-B and showed inhibitory potential against acetyl-cholinesterase .
Disassembling Amyloid Beta Fibril
All analogues of 4-(4-Bromophenyl)piperidin-2-one are capable of disassembling the well-structured A fibril .
Anticancer Agent
Piperidine derivatives, which include 4-(4-Bromophenyl)piperidin-2-one, are being utilized in different ways as anticancer agents .
Antimicrobial Agent
Piperidine derivatives also show antimicrobial properties .
Analgesic Agent
Piperidine derivatives are used as analgesic agents .
Anti-inflammatory Agent
Piperidine derivatives are used as anti-inflammatory agents .
Safety and Hazards
Future Directions
Piperidine derivatives, including “4-(4-Bromophenyl)piperidin-2-one”, have been found in more than twenty classes of pharmaceuticals, as well as alkaloids . They are among the most important synthetic fragments for designing drugs, and their synthesis has been a significant part of the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-(4-bromophenyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-4,9H,5-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZNIFCNDOFVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)piperidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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